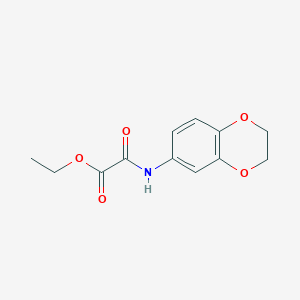
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate” is a chemical compound with the molecular formula C12H13NO5 . It has an average mass of 251.235 Da and a monoisotopic mass of 251.079376 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C12H13NO5 . It has an average mass of 251.235 Da and a monoisotopic mass of 251.079376 Da . Further details about its physical and chemical properties are not available in the retrieved information.作用机制
The mechanism of action of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in animal models. It has been shown to reduce the size of tumors and inhibit the growth of cancer cells. This compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the advantages of using Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate in lab experiments is its potential as a therapeutic agent. This compound has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cells at high concentrations.
未来方向
There are several future directions for the research on Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Further research is also needed to determine the optimal dosage and delivery method for this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and determine its optimal dosage and delivery method.
合成方法
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate can be synthesized using different methods. One of the most common methods is the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and ethyl oxoacetate. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as ethanol. The product is then purified using column chromatography.
科学研究应用
Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-8-3-4-9-10(7-8)18-6-5-17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKDVSVNHJUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

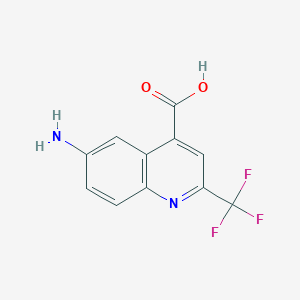
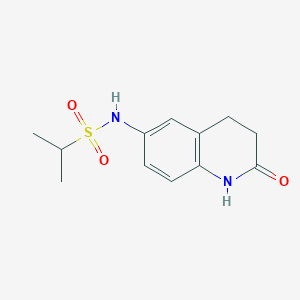
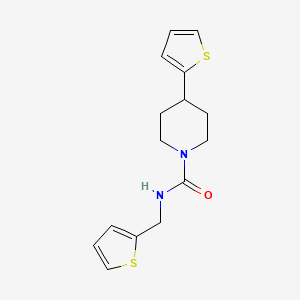

![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)
![(3S,3aR,6aS)-2-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2828342.png)

![4-[butyl(ethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2828348.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)
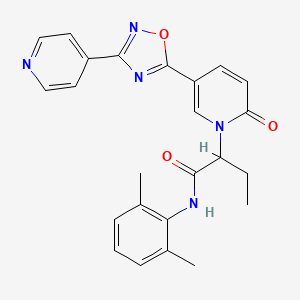

![3-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2828353.png)
![3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2828355.png)
